molecular formula C19H23N3O3S B2921225 1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid CAS No. 1030014-14-2

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid

Cat. No. B2921225
M. Wt: 373.47
InChI Key: YPQJWJYQLXSLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Quinoline Derivatives as Anticorrosive Agents

Quinoline and its derivatives, including the specific compound , demonstrate notable efficacy as anticorrosive materials. Their effectiveness in protecting metallic surfaces against corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is significantly enhanced by the presence of polar substituents within their structure, facilitating the adsorption and stabilization of these complexes (Verma, Quraishi, & Ebenso, 2020).

Potential CNS Drug Synthesis

The compound's quinoline structure lends itself to being a promising candidate for the synthesis of novel central nervous system (CNS) acting drugs. The literature reveals that heterocycles, like quinoline, possessing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds with potential CNS effects. These effects range from antidepressant and antiepileptic to antipsychotic activities, making them valuable leads for developing new therapeutic agents (Saganuwan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

The structural components of the compound, particularly the carboxylic acid group, contribute to understanding the mechanisms behind biocatalyst inhibition by similar substances. This understanding aids in the development of microbial strains with enhanced tolerance and robustness for industrial applications, showcasing the importance of such compounds in biotechnological research and development (Jarboe, Royce, & Liu, 2013).

Biomass-derived Levulinic Acid in Drug Synthesis

While not directly related to the compound , the research on biomass-derived levulinic acid demonstrates the growing interest in utilizing carboxylic acid derivatives for synthesizing more efficient, cost-effective, and environmentally friendly drugs. Such research highlights the potential of similar compounds in facilitating cleaner and more sustainable drug synthesis processes (Zhang et al., 2021).

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use1. Specific safety and hazard information is not readily available.


Future Directions

Given its potential as an anticorrosive agent and its potential in the synthesis of novel CNS acting drugs1, this compound could have significant applications in both industrial and pharmaceutical research. Further studies are needed to fully understand its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

1-[2-[(3-cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-12-5-6-15-13(8-12)9-14(10-20)18(21-15)26-11-17(23)22-7-3-4-16(22)19(24)25/h9,12,16H,2-8,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQJWJYQLXSLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid

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